MW and Spacer Length vs. PEG3/PEG11 Analogs
BrCH2CONH-PEG1-N3 possesses a significantly lower molecular weight (251.08 g/mol) and shorter spacer length (1 PEG unit, ~7 atoms) compared to its direct analogs Bromoacetamido-PEG3-azide (339.19 g/mol, 3 PEG units) and Bromoacetamido-PEG11-azide (691.6 g/mol, 11 PEG units) [1]. This 1.35-fold and 2.75-fold increase in molecular weight for the longer PEG analogs directly correlates with a larger hydrodynamic radius and reduced cell permeability .
| Evidence Dimension | Molecular Weight (g/mol) and Spacer Length (PEG units) |
|---|---|
| Target Compound Data | 251.08 g/mol (1 PEG unit) |
| Comparator Or Baseline | Bromoacetamido-PEG3-azide: 339.19 g/mol (3 PEG units); Bromoacetamido-PEG11-azide: 691.6 g/mol (11 PEG units) |
| Quantified Difference | +88.11 g/mol (PEG3); +440.52 g/mol (PEG11) |
| Conditions | Calculated molecular weight from PubChem database entries [1] |
Why This Matters
The smaller size and lower molecular weight of BrCH2CONH-PEG1-N3 make it the preferred choice for applications requiring minimal linker bulk, such as optimizing the critical linker length in PROTACs to achieve efficient target degradation.
- [1] PubChem. (2025). Bromoacetamido-PEG3-azide (CID 77078500) and Bromoacetamido-PEG11-azide (CID 155906817). National Library of Medicine. View Source
